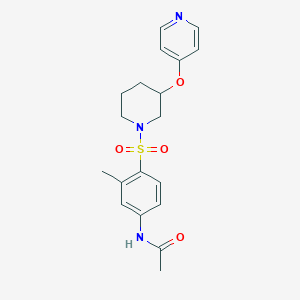

N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[3-methyl-4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-14-12-16(21-15(2)23)5-6-19(14)27(24,25)22-11-3-4-18(13-22)26-17-7-9-20-10-8-17/h5-10,12,18H,3-4,11,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBWXUGIWCKMAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

Formation of the pyridin-4-yloxy group: This can be achieved by reacting pyridine with an appropriate halogenated compound under basic conditions.

Synthesis of the piperidin-1-yl group: Piperidine can be reacted with a sulfonyl chloride to form the sulfonylpiperidine intermediate.

Coupling reactions: The pyridin-4-yloxy and sulfonylpiperidine intermediates are then coupled with a 3-methyl-4-aminophenylacetamide under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The target compound’s uniqueness lies in its pyridin-4-yloxy-piperidine sulfonyl substituent and 3-methyl phenyl group , distinguishing it from analogs. Key comparisons include:

Table 1: Structural and Functional Comparison

Pharmacological Activity Insights

- Analgesic Activity : Compound 35 demonstrated efficacy comparable to paracetamol, attributed to its methylpiperazinyl group, which may facilitate blood-brain barrier penetration . The target compound’s pyridin-4-yloxy group could modulate selectivity for peripheral vs. central targets.

- Anti-Hypernociceptive Effects: Compounds 36 and 37 (diethylsulfamoyl and piperazinylsulfonyl derivatives) showed activity in inflammatory pain models, suggesting sulfonamide substituents critically influence target engagement . The target compound’s pyridine-oxygen moiety might interact with pro-inflammatory enzymes like COX-2.

Mechanistic Hypotheses

- The pyridin-4-yloxy group in the target compound could serve as a hydrogen bond acceptor, enhancing binding to targets like TRPV1 or prostaglandin receptors.

- The 3-methyl group on the phenyl ring may increase membrane permeability compared to unsubstituted analogs, balancing lipophilicity and solubility.

Biological Activity

N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Acetamide Group : Contributes to the compound's solubility and interaction with biological targets.

- Pyridin-4-yloxy Group : This moiety is significant for its role in receptor binding and activity modulation.

- Piperidine Ring : Known for enhancing the bioavailability of compounds.

The molecular formula is with a molecular weight of 356.46 g/mol.

Research indicates that N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide may exert its effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, studies on related benzenesulfonamide derivatives demonstrated significant anti-proliferative effects by inducing ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation .

- Targeting Specific Pathways : The compound may interact with key signaling pathways such as the KEAP1-NRF2-GPX4 axis, which is crucial in cellular responses to oxidative stress and cancer progression .

Table 1: Summary of Biological Activities

Case Studies

- In Vitro Studies : In a study examining the effects of similar sulfonamide compounds on various cancer cell lines, it was found that these compounds could significantly reduce cell viability and induce apoptosis. The study utilized a combination of MTT assays and flow cytometry to assess the extent of cell death and the underlying mechanisms involved .

- Molecular Docking Studies : Computational studies have suggested that N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has a high affinity for binding to targets involved in cancer progression, particularly through interactions with proteins that regulate oxidative stress responses .

Potential Clinical Applications

Given its biological activity, N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide shows promise as a candidate for developing new anti-cancer therapies. Its ability to induce ferroptosis could be particularly beneficial in treating tumors resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-methyl-4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling the pyridinyloxy-piperidine sulfonyl group to the acetylated phenyl backbone. Key steps include sulfonylation under anhydrous conditions (e.g., using SOCl₂ or sulfonyl chlorides) and nucleophilic substitution for piperidine-pyridine linkage. Optimization requires temperature control (e.g., 0–5°C for sulfonylation), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization. Reaction progress is monitored using TLC or HPLC .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, as demonstrated for structurally similar N-(4-chlorophenyl)acetamide derivatives .

- HPLC with UV detection (≥95% purity threshold) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Prioritize target-specific assays based on structural analogs:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.

- Antimicrobial testing via microdilution (MIC/MBC determination), referencing pyridine-piperidine sulfonamides with reported activity .

- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Replicate assays under standardized conditions (pH, temperature, solvent controls).

- Orthogonal assays (e.g., SPR for binding affinity vs. functional enzymatic assays).

- Purity reassessment via LC-MS to rule out degradation/by-products.

- Meta-analysis of structural analogs (e.g., triazole-sulfonamide hybrids with enhanced efficacy ).

Q. What computational strategies are effective for predicting target interactions and SAR?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) to model binding to enzymes/receptors (e.g., cyclooxygenase for analgesic activity ).

- MD simulations (GROMACS) to assess stability of ligand-target complexes.

- QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Q. How does the 3D conformation of this compound influence its pharmacological profile?

- Methodology :

- X-ray crystallography to determine crystal packing and active conformation.

- Comparative analysis with flexible analogs (e.g., piperidine vs. pyrrolidine sulfonamides) to assess rigidity-activity relationships .

- Synchrotron radiation studies for electron density mapping of key functional groups .

Q. What strategies can enhance the compound's bioavailability while maintaining activity?

- Methodology :

- Prodrug design (e.g., esterification of acetamide for improved membrane permeability).

- Co-crystallization with cyclodextrins to enhance solubility.

- Substituent modulation (e.g., replacing methyl with trifluoromethyl for metabolic stability) .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate dual mechanisms of action (e.g., enzyme inhibition and receptor antagonism)?

- Methodology :

- Parallel assays with positive controls (e.g., paracetamol for COX inhibition ).

- Schild analysis for receptor affinity determination.

- Statistical modeling (e.g., Hill slopes) to differentiate primary vs. secondary targets.

Q. What analytical techniques are critical for stability studies under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies (acid/alkaline hydrolysis, oxidative stress) analyzed via UPLC-PDA.

- Kinetic modeling (Arrhenius plots) to predict shelf-life.

- Mass spectrometry to identify degradation products .

Tables for Comparative Analysis

Table 1 : Key Structural Analogues and Their Bioactivities

Table 2 : Recommended Analytical Techniques for Quality Control

| Parameter | Technique | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (C18 column) | ≥95% peak area |

| Structural Confirmation | ¹H/¹³C NMR (500 MHz) | Match predicted shifts |

| Solubility | Dynamic Light Scattering | ≥50 µg/mL in PBS (pH 7.4) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.